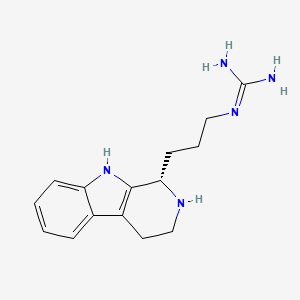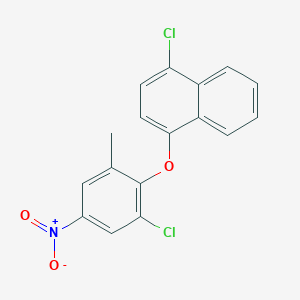
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route is as follows:
Halogenation: The starting material, naphthalene, undergoes chlorination to introduce a chlorine atom at the desired position.
Nitration: The chlorinated naphthalene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Etherification: The nitro-chlorinated naphthalene is reacted with 2-chloro-6-methylphenol in the presence of a base such as potassium carbonate to form the desired phenoxy ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy naphthalenes.
Scientific Research Applications
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene: Similar structure but lacks the methyl group.
1-Chloro-4-(2-chloro-6-methylphenoxy)naphthalene: Similar structure but lacks the nitro group.
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both a nitro group and a methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
Properties
CAS No. |
83054-22-2 |
|---|---|
Molecular Formula |
C17H11Cl2NO3 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Cl2NO3/c1-10-8-11(20(21)22)9-15(19)17(10)23-16-7-6-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3 |
InChI Key |
MEYLVPCYDKRADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
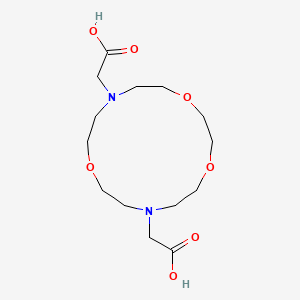
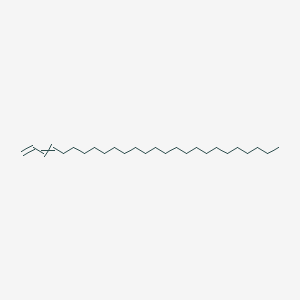



![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
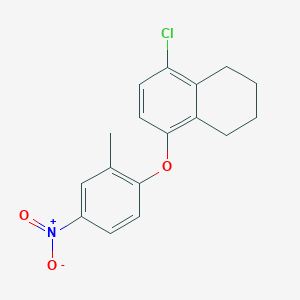
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
